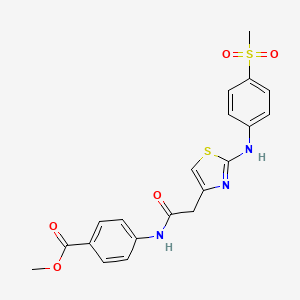
Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The methylsulfonyl phenyl group is a common pharmacophore in medicinal chemistry .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thiazole derivatives, including the one , have been extensively studied for their antimicrobial properties . They are known to be effective against a variety of bacterial and fungal strains. The compound’s ability to interfere with bacterial cell wall synthesis and fungal cell membrane integrity makes it a candidate for developing new antimicrobial agents. This is particularly important in the era of increasing antibiotic resistance.
Anti-Inflammatory and Analgesic Effects
In the field of medicine, thiazole compounds have shown promising anti-inflammatory and analgesic activities . They work by modulating the body’s inflammatory response and can be used to alleviate pain. This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Antitumor and Cytotoxic Activities
Thiazole derivatives exhibit significant antitumor and cytotoxic activities, making them valuable in cancer research . They can induce apoptosis in cancer cells and inhibit tumor growth. Research into the mechanisms of action of these compounds could lead to the development of novel anticancer therapies.
Agricultural Applications
In agriculture, thiazole derivatives are used as fungicides and biocides to protect crops from fungal infections and pests . Their effectiveness in controlling a wide range of plant pathogens supports the agricultural industry in maintaining crop health and yield.
Environmental Science
Thiazole derivatives play a role in environmental science as they can be used to develop biodegradable pesticides . Their low toxicity and high efficacy make them suitable alternatives to traditional chemicals that are harmful to the environment.
Biochemical Research
In biochemistry, thiazole derivatives are used to study enzyme inhibition and receptor binding . They serve as tools to understand biochemical pathways and can be used to design molecules that modulate specific biological processes.
Mecanismo De Acción
Target of Action
The compound “Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate” is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets likely results in these diverse biological activities.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The diverse biological activities of thiazole derivatives suggest that they may be influenced by various environmental factors .
Propiedades
IUPAC Name |
methyl 4-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-28-19(25)13-3-5-14(6-4-13)21-18(24)11-16-12-29-20(23-16)22-15-7-9-17(10-8-15)30(2,26)27/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKRZOJMRYTZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)
![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2899790.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2899791.png)

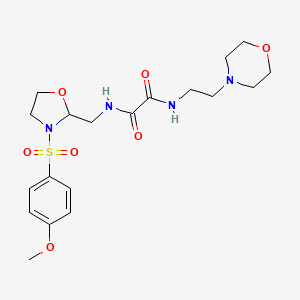


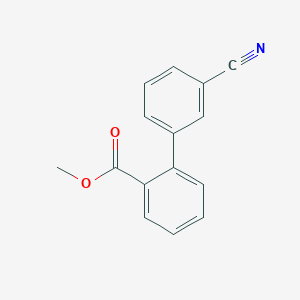

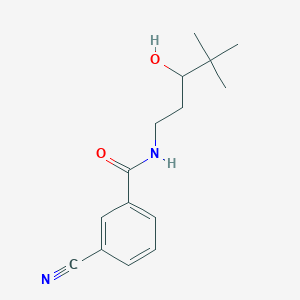

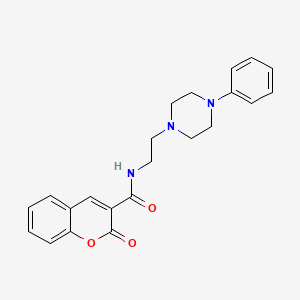
![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)